molecular formula C6H10F3NO4S B14897275 ((Trifluoromethyl)sulfonyl)-L-valine

((Trifluoromethyl)sulfonyl)-L-valine

Cat. No.: B14897275
M. Wt: 249.21 g/mol
InChI Key: UJMLUEWCAMFOKZ-BYPYZUCNSA-N
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Description

((Trifluoromethyl)sulfonyl)-L-valine: is a compound that features a trifluoromethyl group attached to a sulfonyl group, which is further linked to the amino acid L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Trifluoromethyl)sulfonyl)-L-valine typically involves the introduction of the trifluoromethyl group to the sulfonyl group, followed by the attachment to L-valine. One common method involves the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. The reaction conditions often include the presence of a base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of phase transfer catalysts can enhance the reaction efficiency and yield. Additionally, continuous flow reactors may be employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions: ((Trifluoromethyl)sulfonyl)-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • (Trifluoromethyl)sulfonyl fluoride
  • (Trifluoromethyl)sulfonyl chloride
  • (Trifluoromethyl)sulfonyl azide

Comparison: ((Trifluoromethyl)sulfonyl)-L-valine is unique due to the presence of the L-valine moiety, which imparts specific stereochemical properties and potential biological activity. In contrast, other similar compounds like (Trifluoromethyl)sulfonyl fluoride and (Trifluoromethyl)sulfonyl chloride are more commonly used as reagents in organic synthesis and may not possess the same biological activity .

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C6H10F3NO4S

Molecular Weight

249.21 g/mol

IUPAC Name

(2S)-3-methyl-2-(trifluoromethylsulfonylamino)butanoic acid

InChI

InChI=1S/C6H10F3NO4S/c1-3(2)4(5(11)12)10-15(13,14)6(7,8)9/h3-4,10H,1-2H3,(H,11,12)/t4-/m0/s1

InChI Key

UJMLUEWCAMFOKZ-BYPYZUCNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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